Fmoc-D-4-Pal-OH

Formyl Peptide Receptor 1 Antagonist Calcium Mobilization

Fmoc-D-4-Pal-OH (CAS 205528-30-9) is a D-configured Fmoc-protected building block with a 4-pyridyl side chain. The D-configuration confers protease resistance, extending in vivo half-life, while the 4-pyridyl moiety provides a distinct heteroaromatic handle for metal coordination and altered electrostatic properties versus L-enantiomers or phenylalanine analogs. Orthogonal Fmoc protection preserves acid-labile modifications during SPPS. Stable lyophilized for 36 months at -20°C, with DMSO solubility of 31.25 mg/mL, it enables consistent, high-throughput peptide library synthesis.

Molecular Formula C23H20N2O4
Molecular Weight 388.4 g/mol
CAS No. 205528-30-9
Cat. No. B557759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-4-Pal-OH
CAS205528-30-9
Synonyms205528-30-9; Fmoc-D-4-Pyridylalanine; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-4-yl)propanoicacid; Fmoc-beta-(4-pyridyl)-D-Ala-OH; Fmoc-D-3-(4-pyridyl)-alanine; Fmoc-3-(4-pyridyl)-D-alanine; N-FMOC-3-(4-PYRIDYL)-D-ALANINE; (R)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-3-PYRIDIN-4-YL-PROPIONICACID; N-Fmoc-3-(4-Pyridyl); AC1LJQMR; Fmoc-3--D-alanine; FMOC-D-4PAL-OH; FMOC-D-4-PAL; 47293_ALDRICH; SCHEMBL120628; FMOC-4'-PYRIDYL-D-ALA; Fmoc--(4-pyridyl)-D-Ala-OH; FMOC-D-4-PYRIDINEALANINE; 47293_FLUKA; FMOC-D-ALA(4-PYRI)-OH; MolPort-001-758-708; ZINC621917; FMOC-D-ALA(4'-PYRIDYL)-OH; CF-245; MFCD00672567
Molecular FormulaC23H20N2O4
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O
InChIInChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1
InChIKeySCSSXJVRZMQUKA-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-4-Pyridylalanine (CAS 205528-30-9) Procurement Guide: A D‑Configured Unnatural Amino Acid for Solid‑Phase Peptide Synthesis


Fmoc-D-4-pyridylalanine (also known as N‑Fmoc‑3‑(4‑pyridyl)‑D‑alanine) is an unnatural amino acid building block used in Fmoc‑based solid‑phase peptide synthesis (SPPS) [REFS‑1]. The compound features a fluorenylmethyloxycarbonyl (Fmoc) N‑terminal protecting group compatible with standard SPPS protocols and a D‑configured side chain bearing a 4‑pyridyl heteroaromatic ring [REFS‑2]. This substitution pattern confers distinct electronic, steric, and metal‑binding properties relative to both natural aromatic residues and other pyridylalanine regioisomers, enabling precise modulation of peptide pharmacology and biophysical behavior [REFS‑3][REFS‑4].

Fmoc-D-4-Pyridylalanine (CAS 205528-30-9): Why Generic Substitution Fails


Unlike common aromatic Fmoc‑amino acids (e.g., Fmoc‑Phe, Fmoc‑Tyr) or even its L‑enantiomer and regioisomers, Fmoc‑D‑4‑pyridylalanine cannot be simply swapped into a peptide sequence without profound functional consequences. The D‑stereochemistry confers resistance to proteolytic degradation, the 4‑pyridyl ring introduces a metal‑coordinating nitrogen and altered π‑stacking, and the specific nitrogen position dictates receptor affinity, hydrophilicity, and biodistribution [REFS‑1][REFS‑2]. Failure to procure this exact D‑4‑Pal derivative leads to peptides with different pharmacological profiles, reduced stability, or compromised self‑assembly behavior—outcomes that cannot be replicated by using Fmoc‑L‑4‑Pal, Fmoc‑D‑Phe, or other in‑class analogs [REFS‑3].

Fmoc-D-4-Pyridylalanine (CAS 205528-30-9) Product‑Specific Quantitative Evidence Guide


FPR1 Antagonist Activity (IC50) of Fmoc‑D‑4‑Pyridylalanine vs. Reference Agonist

Fmoc‑D‑4‑pyridylalanine exhibits direct antagonist activity at human FPR1. In a calcium mobilization assay using HL‑60 cells, the compound inhibited fMLF‑induced signaling with an IC50 of 28.9 μM (2.89E+4 nM) [REFS‑1]. This contrasts with the potent agonist fMLF, which activates FPR1 with an EC50 of approximately 10 nM [REFS‑2]. The D‑configured pyridylalanine derivative therefore acts as a weak antagonist, providing a distinct pharmacological starting point compared to native peptide agonists.

Formyl Peptide Receptor 1 Antagonist Calcium Mobilization

Somatostatin Receptor Subtype 2 (SST2) Binding Affinity and Hydrophilicity: 4‑Pal vs. 2‑Pal, 3‑Pal, and Tyr

Incorporation of 4‑pyridyl‑D‑alanine into the third position of the SST2 antagonist LM3 yields a radioligand with enhanced binding affinity and distinct pharmacokinetics. Saturation binding studies revealed KD values for [177Lu]Lu‑DOTA‑[xPal3]‑LM3 of 0.18 ± 0.02 nM (L2Pal), 0.15 ± 0.01 nM (3Pal), and 0.11 ± 0.01 nM (4Pal), compared to 0.09 ± 0.02 nM for the clinical comparator [177Lu]Lu‑DOTA‑LM3 (Tyr3) [REFS‑1]. Hydrophilicity increased in parallel, with logD = ‑2.3 ± 0.1 (L2Pal), ‑2.5 ± 0.1 (3Pal), and ‑2.6 ± 0.1 (4Pal), all higher than the reference logD = ‑2.3 ± 0.1 [REFS‑1]. The 4‑Pal isomer thus offers the best balance of high affinity and increased hydrophilicity among the regioisomers.

Somatostatin Receptor Radioligand LogD KD

Enantiomer‑Dependent Biological Recognition: D‑4‑Pal vs. L‑4‑Pal

The D‑configuration of 4‑pyridylalanine is essential for receptor engagement. In the same somatostatin antagonist series, the D‑2‑pal derivative (D2Pal3‑LM3) completely lost receptor recognition and affinity, whereas the corresponding L‑enantiomer (L2Pal3) retained binding [REFS‑1]. Although direct data for D‑4‑Pal vs. L‑4‑Pal are not provided, the trend establishes that chirality at the α‑carbon is a critical determinant of biological activity for pyridylalanine‑containing peptides [REFS‑1][REFS‑2].

Chirality Somatostatin Antagonist Enantioselectivity

Proteolytic Stability: D‑Amino Acid vs. L‑Amino Acid Peptides

Peptides incorporating D‑amino acids, including D‑4‑pyridylalanine, exhibit markedly enhanced resistance to enzymatic degradation. Incorporation of D‑amino acids at protease cleavage sites significantly inhibits enzymatic hydrolysis, extending peptide half‑life in biological environments [REFS‑1][REFS‑2]. While direct half‑life data for Fmoc‑D‑4‑pyridylalanine‑containing peptides are not yet published, the class‑level effect is well‑established: D‑amino acid substitution can increase peptide stability by >10‑fold compared to all‑L counterparts [REFS‑3].

Proteolytic Degradation Half‑Life D‑Amino Acid

Metal‑Coordination Capability: 4‑Pyridylalanine as a Ligand for Metallopeptide Design

The 4‑pyridyl side chain acts as a strong metal‑binding ligand. In designed α‑helical coiled‑coil peptides, a single 4‑pyridylalanine residue positioned on the solvent‑exposed surface forms a stable metal‑binding site [REFS‑1]. Addition of Pt(en)(NO3)2 to a peptide containing two 4‑pyridylalanine residues triggers a conformational change from a two‑stranded coiled‑coil to a four‑helix bundle, demonstrating the utility of 4‑pyridylalanine for metal‑mediated peptide assembly [REFS‑2][REFS‑3]. This metal‑coordinating property is not shared by natural aromatic amino acids (Phe, Tyr, Trp).

Metallopeptide Coiled‑Coil Metal Coordination

Fmoc-D-4-Pyridylalanine (CAS 205528-30-9) Best Research and Industrial Application Scenarios


Somatostatin Receptor‑Targeted Radiopharmaceutical Development

4‑Pyridyl‑D‑alanine is the optimal regioisomer for balancing high SST2 affinity (KD 0.11 nM) with increased hydrophilicity (logD ‑2.6), making it a preferred building block for radiolabeled peptide antagonists used in neuroendocrine tumor imaging and therapy [REFS‑1].

FPR1 Antagonist Discovery and SAR Studies

With a defined IC50 of 28.9 μM against FPR1, Fmoc‑D‑4‑pyridylalanine serves as a starting scaffold for structure‑activity relationship (SAR) campaigns aiming to improve potency and selectivity for inflammatory disease targets [REFS‑2].

Protease‑Resistant Therapeutic Peptide Engineering

The D‑configuration confers resistance to enzymatic degradation, enabling the design of peptide therapeutics with extended half‑lives. This is particularly valuable for oral or systemic peptide drugs where stability against gut or plasma proteases is critical [REFS‑3].

Metal‑Mediated Peptide Self‑Assembly and Biomaterials

The 4‑pyridyl side chain acts as a metal‑binding ligand, allowing the construction of stimulus‑responsive hydrogels, metallopeptide catalysts, and supramolecular architectures through coordination with transition metals [REFS‑4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-4-Pal-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.